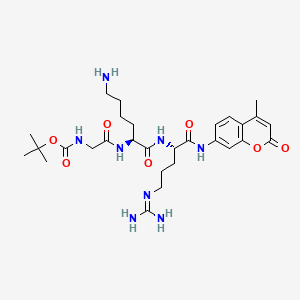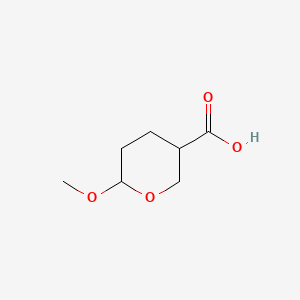
5-Hydroxymethyl-2-furaldehyde-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxymethyl-2-furaldehyde-13C6 is an isotope labelled metabolite of a mixed disulfide S-(N,N-diethyldithiocarbamoyl)-N-acetyl-L-cysteine, an antimutagenic mixed disulfide from disulfiram . It is also a metabolite of ethanol in humans . This compound is an antioxidant for grape and apple juice .
Synthesis Analysis
The synthesis of this compound involves a sequence of reactions commencing with and retaining the fructofuranose ring intact . It can also proceed mainly via open-chain intermediates . The synthesis of 5-Hydroxymethyl-2-furfurylamine via Reductive Amination of 5-Hydroxymethyl-2-furaldehyde with Supported Ni-Co Bimetallic Catalysts has been reported .Molecular Structure Analysis
The molecular formula of this compound is C6H6O3 . The molecular weight is 132.07 .Chemical Reactions Analysis
This compound is a labeled antioxidant . It can be converted into furan methanol (FM) and furan dimethanol (FDM) catalyzed by varied reductases coupled mainly with NADPH . It can also be transformed into 5-hydroxymethyl-2-furfurylamine (HMFA) and 2,5-bis (aminomethyl)furan .Physical And Chemical Properties Analysis
This compound is a pale yellow low-melting solid . It has a density of 1.3±0.1 g/cm3, a boiling point of 291.5±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Catalytic Hydrogenation and Etherification : Han et al. (2016) demonstrated that 5-HMF can be hydrogenated to 2,5-bis(hydroxymethyl)furan (BHMF) in n-alcohol solvents using a Ru(OH)x/ZrO2 catalyst, with a yield greater than 99% (Han et al., 2016). This process has implications for biomass conversion and biofuel production.
Chromatography Applications : Corradini and Corradini (1992) investigated the separation of 5-HMF and 2-furaldehyde in fruit juices using micellar electrokinetic capillary chromatography (MECC), which is crucial for food quality analysis (Corradini & Corradini, 1992).
Spectroscopy and Quantum Chemical Calculations : Rajkumar et al. (2020) characterized the molecular geometry, vibrational properties, and electronic properties of 5-HMF using spectroscopic techniques and high-level quantum chemical calculations, highlighting its role in chemical and material sciences (Rajkumar et al., 2020).
Synthesis of Labeled Compounds : Germond and Arnaud (1987) described the synthesis of uniformly 14C-labelled 5-HMF from D-[U-14C]fructose, indicating its use in radiolabeled studies for biological and chemical research (Germond & Arnaud, 1987).
Photocatalytic Oxidation : Yurdakal et al. (2013) reported the selective oxidation of 5-HMF to 2,5-furandicarbaldehyde in water using TiO2 nanoparticles, suggesting applications in green chemistry and sustainable processes (Yurdakal et al., 2013).
Paper Chromatography : McKibbins, Harris, and Saeman (1961) developed a sample applicator for paper chromatographic separations of 5-HMF, highlighting its application in analytical chemistry (McKibbins et al., 1961).
Potential Biodiesel Production : Han et al. (2017) explored the etherification of BHMF to bis(alkoxymethyl)furans, which are potential biodiesels, using Amberlyst-15 (Han et al., 2017).
Wirkmechanismus
Target of Action
5-Hydroxymethyl-2-furaldehyde-13C6 (5-HMF) is a compound that primarily targets hexose sugars such as glucose and fructose . It is formed from the dehydration of these sugars during the decomposition of lignocellulosic biomass polymers .
Mode of Action
The mode of action of 5-HMF involves the dehydration of glucose or fructose . This process is catalyzed by free acids in honey . The dehydration of these sugars, rather than the Maillard reaction, is the main pathway of 5-HMF formation .
Biochemical Pathways
The formation of 5-HMF is a result of the dehydration of glucose or fructose . The formation of 5-hmf increases at higher water content, ca2+ and mg2+ content, and lower ph .
Pharmacokinetics
It is known that the compound is formed during the decomposition of lignocellulosic biomass polymers
Result of Action
The formation of 5-HMF results in a compound that has been shown to inhibit microbial growth and interfere with subsequent fermentation for the production of renewable fuels and chemicals . This makes 5-HMF a significant compound in the field of biofuels and renewable energy.
Action Environment
The formation of 5-HMF is influenced by environmental factors such as temperature and pH . For example, thermal treatment at 90°C for 4 hours has been shown to increase the formation of 5-HMF . Additionally, the formation of 5-HMF increases at higher water content, Ca2+ and Mg2+ content, and lower pH .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(hydroxy(113C)methyl)(2,3,4,5-13C4)furan-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c7-3-5-1-2-6(4-8)9-5/h1-3,8H,4H2/i1+1,2+1,3+1,4+1,5+1,6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEGNKMFWQHSLB-IDEBNGHGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13C](O[13C](=[13CH]1)[13CH]=O)[13CH2]O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.066 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the significance of 5-(hydroxymethyl)-2-furaldehyde-13C6 in the conversion of fructose to GVL?
A1: The research paper utilizes 13C6-d-fructose as a starting material to track the reaction pathway. The study confirms that the conversion of fructose to GVL proceeds through a multi-step process. One of the key intermediates identified in this pathway is 5-(hydroxymethyl)-2-furaldehyde-13C6 (13C6-HMF). The formation of 13C6-HMF from 13C6-d-fructose confirms the initial dehydration step. Further conversion of 13C6-HMF to 13C5-levulinic acid and 13C-formic acid, followed by their transformation into 13C5-GVL, elucidates the complete reaction sequence [].
Q2: Can you elaborate on the analytical techniques used to monitor the formation and subsequent reactions of 5-(hydroxymethyl)-2-furaldehyde-13C6?
A2: While the paper doesn't delve into the specific analytical techniques employed, it's plausible that techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, played a crucial role. The use of 13C labeled compounds allows researchers to track the labeled carbons through different stages of the reaction using 13C NMR. Additionally, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) could have been employed to identify and quantify the different intermediates, including 5-(hydroxymethyl)-2-furaldehyde-13C6, over the reaction's course [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1E,2E)-1,2-Di(pyridin-2-yl)-N~1~,N~2~-bis[(pyridin-2-yl)methyl]ethane-1,2-diimine](/img/structure/B564930.png)



![Ethyl 6-hydroxy-[1,3]dioxolo[4,5-G]quinoline-7-carboxylate](/img/structure/B564943.png)


